

# Physical properties of 3-Octanone boiling point density

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 3-Octanone

CAS No.: 106-68-3

Cat. No.: B092607

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## Technical Deep Dive: 3-Octanone (CAS 106-68-3) Physicochemical Characterization and Purification Protocols[1][2][3] Executive Summary

**3-Octanone** (Ethyl pentyl ketone) is a critical intermediate in organic synthesis and a bioactive semiochemical in chemical ecology.[1][2] While often categorized merely as a flavoring agent (mushroom/lavender notes), its role in pheromone signaling and potential as a nematocidal scaffold requires precise control over its physical state.[1][2][3]

This guide moves beyond basic datasheets to provide a functional understanding of **3-Octanone**'s thermodynamic and volumetric behaviors.[1][2] We focus on the causality between its molecular structure and its boiling point/density, providing researchers with the logic needed to handle, purify, and dose this compound with high reproducibility.[1][2][3]

## Chemical Identity & Molecular Architecture[3][4]

**3-Octanone** is an asymmetrical dialkyl ketone.[1][2] Its structure—a carbonyl group flanked by an ethyl group and a pentyl group—imparts specific dipole-dipole interactions that govern its volatility and density.[1][2] Unlike alcohols of similar weight, it lacks hydrogen bond donation capability, resulting in a lower boiling point than 3-octanol but higher lipophilicity.[1][2]

Property	Specification
IUPAC Name	Octan-3-one
CAS Registry	106-68-3
Formula	C <sub>8</sub> H <sub>16</sub> O
Molecular Weight	128.21 g/mol
SMILES	CCCCC(=O)CC
Appearance	Colorless to pale yellow liquid
Odor Profile	Herbaceous, mushroom-like, fruity

## Thermodynamic Profile: Boiling Point Analysis

Standard Boiling Point: 167–168 °C (at 760 mmHg) [1][2][3]

### The Distillation Challenge

While **3-Octanone** is thermally stable compared to aldehydes, distilling at 168 °C exposes the molecule to potential oxidative degradation if trace peroxides are present.[1][2] Furthermore, the energy cost and safety risk (Flash Point ~54 °C) increase significantly at ambient pressure. [1][2][3]

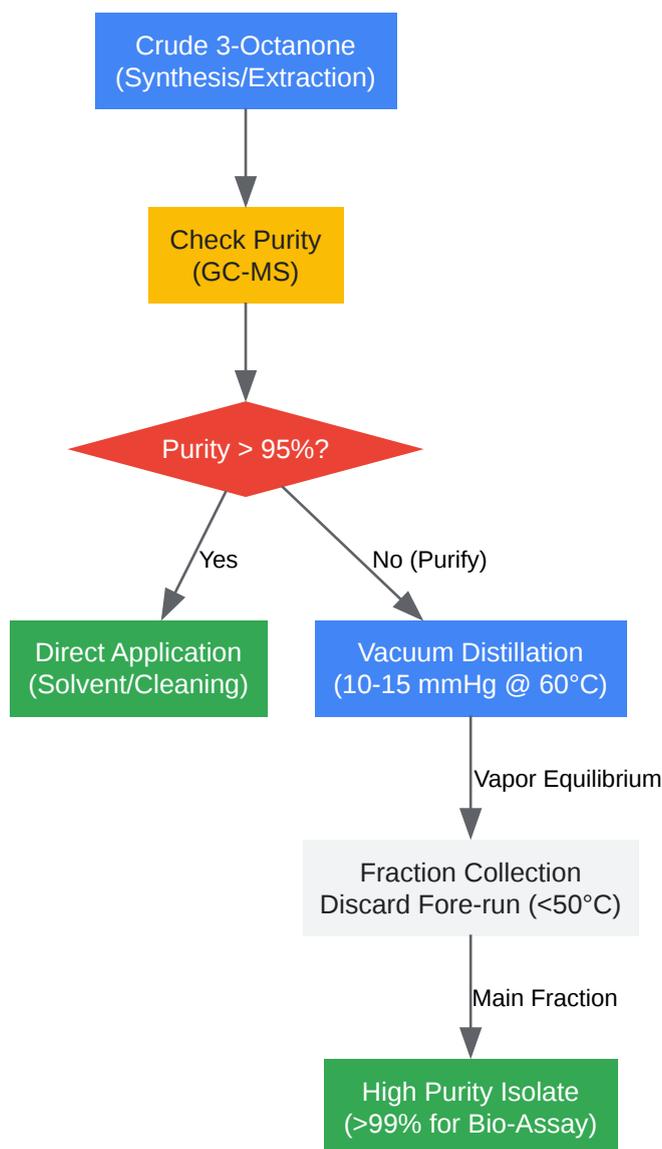
Operational Recommendation: Researchers should utilize Vacuum Distillation.[1][2] By reducing the system pressure, we depress the boiling point to a safer, more manageable range.[1][2][3]

- Target Pressure: 10–15 mmHg
- Estimated Boiling Point: ~55–60 °C

This depression allows for the use of warm water baths rather than high-temperature oil baths, improving thermal control and reducing fire hazards.[1][2]

### Visualization: Phase Equilibrium Logic

The following diagram illustrates the decision logic for processing **3-Octanone** based on purity requirements and thermal sensitivity.



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Figure 1: Decision matrix for **3-Octanone** processing. Vacuum distillation is prioritized to mitigate thermal hazards.[1][2][3]

## Volumetric Profile: Density & Dosing[3][4]

Density: 0.822 g/mL (at 25 °C) [2][1][2][3][4]

## Critical Implication for Dosing

In drug development and pheromone assays, **3-Octanone** is often dispensed by volume (micropipette) rather than weight.<sup>[1][2]</sup> Ignoring the temperature dependence of density can lead to molarity errors of 1–2%, which is significant in quantitative bioassays (e.g., *C. elegans* toxicity studies).<sup>[1][2][3]</sup>

Temperature Correction Factor: Like most organic ketones, **3-Octanone** expands upon heating.<sup>[1][2]</sup> The coefficient of cubic expansion is approximately

<sup>[1][2][3]</sup>

- <sup>[1][2][3][5]</sup>
- <sup>[1][2][3][4]</sup>

Molarity Calculation Protocol: To prepare a 1.0 M stock solution in DMSO:

- Target Volume: 10 mL
- MW: 128.21 g/mol <sup>[1][2][3][6][7]</sup>
- Required Mass:

<sup>[1][2][3]</sup>

- Volume to Pipette (at 25°C):

## Experimental Protocol: Purification Workflow

Objective: Isolate >99% pure **3-Octanone** from a crude reaction mixture or aged commercial stock.

Safety Pre-check:

- Ensure fume hood airflow is >100 fpm.<sup>[1][2][3]</sup>
- Ground all glassware (Flash point 54°C).<sup>[1][2][3]</sup>

- Verify vacuum grease compatibility (ketones can dissolve some silicone greases; use PTFE sleeves or Krytox if available).[1][2][3]

#### Step-by-Step Methodology:

- Aqueous Wash:
  - Wash crude organic layer with saturated (removes acidic impurities).[1][2][3]
  - Wash with saturated brine (pre-drying step).[1][2][3]
- Drying:
  - Dry organic phase over anhydrous for 20 minutes.
  - Why: Water forms azeotropes with ketones and disrupts vacuum stability.[1][2][3]
- Filtration:
  - Gravity filter into a round-bottom flask (RBF).[1]
- Distillation Setup:
  - Equip RBF with a stir bar and a Vigreux column (10–20 cm).[1][2][3]
  - Expert Insight: The Vigreux column provides theoretical plates necessary to separate **3-Octanone** from potential 2-Octanone isomers or residual alcohols.[1][2]
- Fractionation:
  - Apply vacuum (target 15 mmHg).[1][2][3]
  - Slowly heat bath to ~65°C.[1][2][3]

- Collect: Discard the first 5% (fore-run). Collect the steady plateau fraction (main body).[1][2][3] Stop before the flask runs dry.
- Validation:
  - Measure Refractive Index.[1][2][3][4][5] Target:  
[3].[1][2][3][4][5][8]

## Applications in Bio-Research[1][2][3][4]

**3-Octanone** is not just a solvent; it is a potent biological signal.[1][2] Recent research highlights its role in the defense mechanism of the oyster mushroom (*Pleurotus ostreatus*) against nematodes.[1][2][3]

### Mechanism of Action (Nematocidal)

The compound disrupts the cell membrane integrity of nematodes, triggering a lethal calcium influx.[1][2][3] This mechanism is currently under study for anthelmintic drug development.[1][2][3]



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Figure 2: Biological signaling pathway of **3-Octanone** in predator-prey interactions [4].[1][2][3]

## References

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